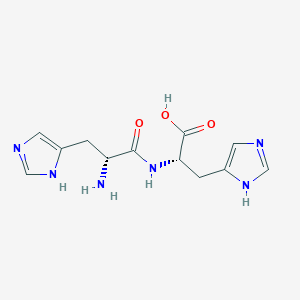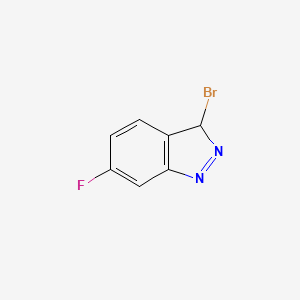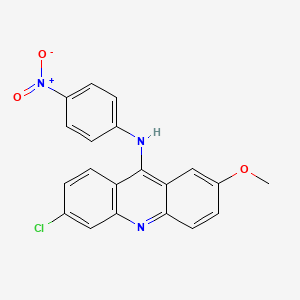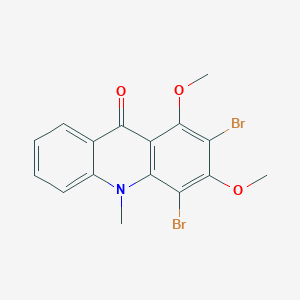
2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound’s unique structure, featuring bromine and methoxy groups, suggests potential for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of bromine atoms at the 2 and 4 positions of the acridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: Introduction of methoxy groups at the 1 and 3 positions using methanol and a suitable catalyst.
Methylation: Addition of a methyl group at the 10 position using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the bromine atoms, converting them to hydrogen.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Debrominated acridine derivatives.
Substitution: Amino or thio-substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one may have applications in various fields:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Potential use as a fluorescent probe due to its acridine core.
Medicine: Investigated for antimalarial and anticancer properties.
Industry: Used in the development of dyes and pigments.
Wirkmechanismus
The mechanism of action for compounds like 2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one often involves intercalation into DNA, disrupting replication and transcription processes. This can lead to cell death, making it a potential candidate for anticancer therapy. The bromine and methoxy groups may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Amsacrine: An anticancer agent that intercalates into DNA.
Quinacrine: An antimalarial drug with a similar acridine structure.
Uniqueness
2,4-Dibromo-1,3-dimethoxy-10-methylacridin-9(10H)-one’s unique combination of bromine and methoxy groups may confer distinct chemical reactivity and biological activity, potentially offering advantages over other acridine derivatives in specific applications.
Eigenschaften
CAS-Nummer |
88901-74-0 |
|---|---|
Molekularformel |
C16H13Br2NO3 |
Molekulargewicht |
427.09 g/mol |
IUPAC-Name |
2,4-dibromo-1,3-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C16H13Br2NO3/c1-19-9-7-5-4-6-8(9)14(20)10-13(19)11(17)16(22-3)12(18)15(10)21-2/h4-7H,1-3H3 |
InChI-Schlüssel |
JRMNKCWOCBWCQY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)Br)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)
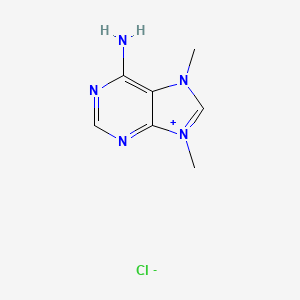
![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
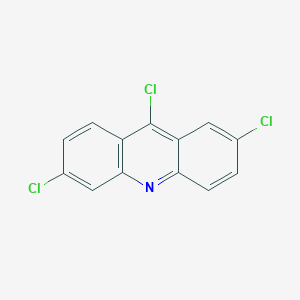
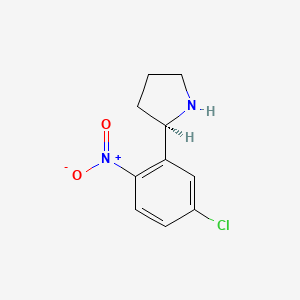

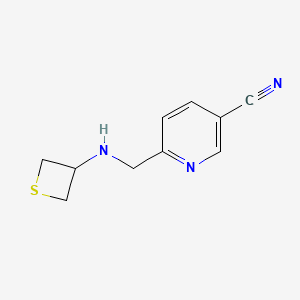
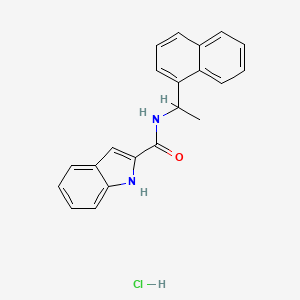
![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
![2-Bromo-1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941434.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)
